

Natural Sources of Shinorine in Marine Algae: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine is a mycosporine-like amino acid (MAA) found predominantly in marine organisms, particularly in red algae (Rhodophyta) and cyanobacteria.[1][2][3][4] These water-soluble compounds are of significant scientific and commercial interest due to their potent ultraviolet (UV) absorbing properties, acting as a natural sunscreen for the organisms that produce them. [1][2][3][4] Beyond their photoprotective role, **shinorine** and other MAAs exhibit antioxidant and anti-inflammatory activities, making them attractive candidates for development in the cosmetic, and pharmaceutical industries.[5][6][7] This technical guide provides an in-depth overview of the natural sources of **shinorine** in marine algae, including quantitative data, detailed experimental protocols for its extraction and analysis, and an illustration of its biosynthetic pathway.

Shinorine Distribution and Quantification in Marine Algae

Red algae are the most prolific producers of **shinorine** and other MAAs.[5][8] The concentration of these compounds can vary significantly between species and is influenced by environmental factors such as UV radiation exposure and nitrogen availability.[8][9] Several species from the orders Bangiales, Gigartinales, and Ceramiales are known to accumulate high levels of **shinorine**.[5]



Below is a summary of **shinorine** content in various marine red algae, compiled from multiple studies. It is important to note that concentrations are often reported as total MAAs, with **shinorine** being a major component.

Algal Species	Shinorine Content (mg/g Dry Weight)	Total MAA Content (mg/g Dry Weight)	Key Findings & References
Porphyra umbilicalis	Major component along with Porphyra- 334	High concentration	A commercially utilized source for MAA-based sunscreens.[6][7][10]
Mastocarpus stellatus	Present, increases with UVB exposure	Up to 6-fold higher than in Chondrus crispus	Shinorine is a predominant MAA in this species.[4][11][12]
Chondrus crispus	Present, lower than in M. stellatus	Lower concentration	Contains a mix of MAAs including palythine and asterina-330.[11][12]
Palmaria palmata	Present	Variable	Also contains porphyra-334.[9][11]
Ceramium sp.	89.30% of total MAAs	Not specified	Shinorine is the most abundant MAA.[13]
Gelidium sp.	Present	Not specified	Contains shinorine, porphyra-334, and palythine.[13]
Pyropia columbina	Present with Porphyra-334	5.2 to 10.6	Porphyra-334 is the predominant MAA.[14]
Bangia fusco- purpurea	Present	Not specified	MAAs extracted with aqueous methanol or ethanol.[15]

Experimental Protocols



The extraction and quantification of **shinorine** from marine algae typically involve a series of steps from sample preparation to analytical determination. The following is a generalized protocol based on common methodologies.[1][2][3][10][15]

Sample Preparation

- Collection and Cleaning: Algal samples are collected from their natural habitat or cultivation system. They are then thoroughly cleaned with seawater to remove any epiphytes, sand, and other debris.
- Drying: The cleaned samples are typically freeze-dried (lyophilized) or oven-dried at a low temperature (e.g., 40-60°C) to a constant weight. Drying is crucial for accurate quantification based on dry weight.
- Grinding: The dried algal material is ground into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Shinorine

Shinorine and other MAAs are polar compounds, making them soluble in polar solvents.

- Solvent Systems: Common extraction solvents include:
 - Aqueous methanol (20-80%)[10][15]
 - Agueous ethanol (25%)[15]
 - Distilled water[10][15]
- Extraction Procedure:
 - A known weight of the dried algal powder is suspended in the chosen extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
 - The mixture is then subjected to an extraction method, which can include:
 - Sonication: Using an ultrasonic bath for a defined period (e.g., 15-30 minutes) to disrupt cell walls.[2]



- Maceration: Stirring or shaking the mixture at a controlled temperature (e.g., room temperature or 45°C) for a set duration (e.g., 2-24 hours).[15]
- After extraction, the mixture is centrifuged to pellet the solid algal debris.
- The supernatant, containing the extracted MAAs, is carefully collected.
- The extraction process may be repeated on the pellet to ensure complete recovery of the target compounds. The supernatants are then pooled.

Purification and Concentration (Optional)

For some applications, the crude extract may be further purified or concentrated.

- Solvent Evaporation: The solvent from the extract can be removed using a rotary evaporator under reduced pressure.
- Solid-Phase Extraction (SPE): SPE cartridges can be used to remove interfering substances and enrich the MAA fraction.
- Semi-preparative HPLC: For obtaining highly pure shinorine, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8][14]

Quantification and Identification

- High-Performance Liquid Chromatography (HPLC): HPLC is the most common analytical technique for the separation and quantification of **shinorine** and other MAAs.[8][10][16]
 - Column: A C8 or C18 reversed-phase column is typically used.[10]
 - Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[16]
 - Detection: A photodiode array (PDA) or UV detector is used to monitor the absorbance at the characteristic wavelength of **shinorine** (around 334 nm).[17]



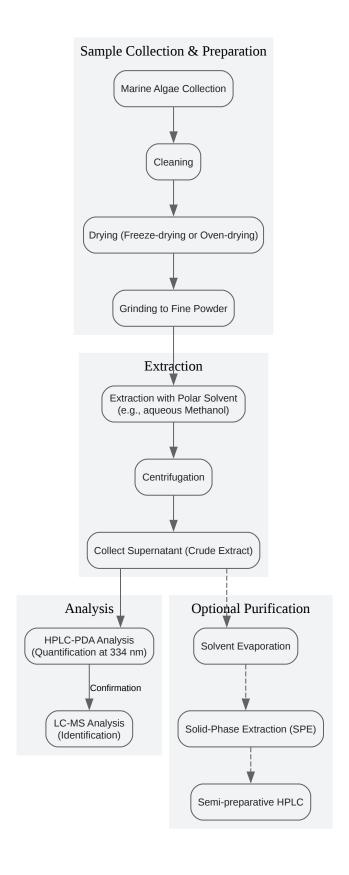




- Quantification: The concentration of **shinorine** is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from a pure **shinorine** standard.
- Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification, LC-MS is used to confirm the molecular weight of the compound in the HPLC peak corresponding to shinorine.[16]

The following diagram illustrates a general workflow for the extraction and analysis of **shinorine** from marine algae.





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General workflow for **Shinorine** extraction and analysis.



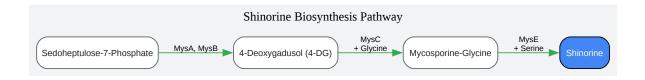
Biosynthesis of Shinorine

The biosynthetic pathway for **shinorine** has been elucidated in cyanobacteria and is believed to be conserved in marine algae.[8][18][19] The pathway begins with an intermediate from the pentose phosphate pathway, sedoheptulose-7-phosphate, and involves a series of enzymatic reactions to construct the characteristic cyclohexenimine core and attach the amino acid side chains.[18][19]

The key enzymes involved in this pathway are encoded by a gene cluster, often referred to as the mys cluster.[20][21]

- MysA (DDGS Dimethyl 4-degadusol synthase): Catalyzes the initial step, converting sedoheptulose-7-phosphate to 4-deoxygadusol (4-DG).
- MysB (O-MT O-methyltransferase): Involved in the formation of the 4-DG core.
- MysC (ATP-grasp ligase): Attaches a glycine molecule to the 4-DG core to form mycosporine-glycine.[18]
- MysE (NRPS-like enzyme): A non-ribosomal peptide synthetase-like enzyme that adds a serine molecule to mycosporine-glycine to produce shinorine.[18]

The following diagram illustrates the biosynthetic pathway of **shinorine**.



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Simplified biosynthetic pathway of **Shinorine**.

Conclusion



Marine red algae are a rich and diverse natural source of **shinorine**, a compound with significant potential in the development of photoprotective and therapeutic agents. The concentration of **shinorine** can be substantial in certain species, particularly those from the orders Bangiales and Gigartinales. The well-established protocols for extraction and analysis, coupled with a growing understanding of its biosynthetic pathway, pave the way for further research and commercialization of this valuable natural product. Future work may focus on optimizing cultivation conditions to enhance **shinorine** yields and exploring the full spectrum of its bioactivities for various applications in human health.

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